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Compound of Interest

Compound Name: 2,3-Dichloro-5-fluorobenzaldehyde
CAS No.: 1803820-37-2
Cat. No.: B1530084
. J

2,3-Dichloro-5-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged
as a crucial intermediate in the synthesis of complex organic molecules, particularly within the
pharmaceutical and agrochemical industries. Its structure, featuring a reactive aldehyde group
and an electron-deficient aromatic ring adorned with three halogen atoms, imparts a unique
and versatile reactivity profile. The interplay of steric and electronic effects from the chlorine
and fluorine substituents governs the behavior of both the formyl group and the benzene ring,
making it a subject of significant interest for researchers and drug development professionals.

This guide provides a comprehensive exploration of the reactivity of 2,3-dichloro-5-
fluorobenzaldehyde. We will delve into the electronic landscape of the molecule, detail its
characteristic reactions at the carbonyl center and the aromatic nucleus, present actionable
experimental protocols, and discuss its applications as a synthetic building block.

Physicochemical and Structural Characteristics

The strategic placement of two chlorine atoms and a fluorine atom on the benzaldehyde
scaffold significantly influences its physical properties and chemical behavior. The molecular
parameters are summarized below.
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Property Value Source
2,3-dichloro-5-

IUPAC Name [1]
fluorobenzaldehyde

Molecular Formula C7HsClFO [1]

Molecular Weight 193.00 g/mol [11[2]

CAS Number 1803820-37-2 [1]

] ] ~46-49°C (based on analog

Melting Point [1]
data)

Canonical SMILES Cl=C(C=C(C(=C1C=0)ChCNHF [1]

Core Reactivity Profile: An Analysis of Electronic
Effects

The reactivity of 2,3-dichloro-5-fluorobenzaldehyde is dominated by the strong electron-
withdrawing nature of its substituents.

e The Aldehyde Group: The formyl group (-CHO) is inherently electrophilic.

e Halogen Substituents: The two chlorine atoms at the 2- and 3-positions, and the fluorine
atom at the 5-position, are highly electronegative. They exert a powerful negative inductive
effect (-1), withdrawing electron density from the aromatic ring.

This cumulative electron withdrawal significantly enhances the electrophilicity of the entire
molecule. The carbonyl carbon of the aldehyde becomes highly susceptible to nucleophilic
attack, making it more reactive in addition and condensation reactions compared to
unsubstituted or mono-substituted benzaldehydes.[1] The aromatic ring is consequently
electron-deficient, which deactivates it towards electrophilic aromatic substitution but primes it
for potential nucleophilic aromatic substitution, should a suitable leaving group be present.

Caption: Key reaction pathways for 2,3-dichloro-5-fluorobenzaldehyde.

Reactions at the Carbonyl Center
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The highly electrophilic aldehyde group is the primary site of reactivity, undergoing a variety of
transformations crucial for molecular elaboration.

Oxidation to Carboxylic Acid

The aldehyde functional group can be readily oxidized to the corresponding 2,3-dichloro-5-
fluorobenzoic acid. This transformation is a fundamental step in synthesizing various
derivatives. While specific protocols for this exact molecule are proprietary, standard oxidation
procedures for aromatic aldehydes are applicable.

o Causality of Reagent Choice: Strong oxidants like potassium permanganate (KMnOa) or
Jones reagent (CrOs in sulfuric acid) are effective. Milder, more selective reagents such as
sodium chlorite (NaClO2z) buffered with a phosphate source are often preferred in complex
syntheses to avoid side reactions. Fluorobenzaldehydes are known to undergo oxidation
reactions, which is a characteristic transformation for this class of compounds.[1][3]

Reduction to Benzyl Alcohol

The aldehyde can be selectively reduced to 2,3-dichloro-5-fluorobenzyl alcohol, a valuable
intermediate for introducing a hydroxymethylphenyl moiety.

o Causality of Reagent Choice: Hydride reagents are the standard choice. Sodium borohydride
(NaBHa) in an alcoholic solvent (e.g., methanol or ethanol) is typically sufficient and offers
excellent chemoselectivity, leaving other functional groups intact. For more stubborn
reductions or in aprotic solvents, lithium aluminum hydride (LiAlH4) can be used, although it
is less selective and requires more stringent anhydrous conditions.

Nucleophilic Addition and Condensation Reactions

The enhanced electrophilicity of the carbonyl carbon makes 2,3-dichloro-5-
fluorobenzaldehyde an excellent substrate for carbon-carbon and carbon-heteroatom bond-
forming reactions.[1]

This reaction provides a powerful method for converting the aldehyde into an alkene by
reacting it with a phosphonium ylide (Wittig reagent).[4][5] The nature of the ylide (stabilized or
unstabilized) determines the stereoselectivity (E/Z) of the resulting alkene.
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Wittig Reaction Mechanism

Aldehyde + Phosphonium Ylide

[2+2] Cycloaddition

Oxaphosphetane Intermediate

Cycloreversion

Alkene + Triphenylphosphine Oxide

Click to download full resolution via product page

Caption: The mechanistic pathway of the Wittig reaction.
Field-Proven Protocol: Wittig Olefination

e Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq.)
in anhydrous THF (tetrahydrofuran) at O °C under an inert atmosphere (N2 or Ar), add n-
butyllithium (1.05 eq., as a solution in hexanes) dropwise.

e Reaction Incubation: Allow the resulting deep red or orange mixture to stir at room
temperature for 1 hour to ensure complete ylide formation.

» Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 2,3-dichloro-5-
fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
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» Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12
hours, monitoring by TLC (Thin Layer Chromatography).

o Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride
(NHa4Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product is then purified
by column chromatography on silica gel to yield the desired alkene.

This reaction involves the condensation of the aldehyde with an active methylene compound
(e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst to form a new
carbon-carbon double bond.[6]

o Causality of Catalyst Choice: A weak base, such as piperidine or pyridine, is crucial.[7] It
must be basic enough to deprotonate the active methylene compound to form a nucleophilic
enolate but not so strong as to promote self-condensation of the aldehyde.[6]
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Experimental Workflow: Knoevenagel Condensation
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Caption: A typical laboratory workflow for the Knoevenagel condensation.

Field-Proven Protocol: Knoevenagel Condensation
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e Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, combine 2,3-dichloro-5-fluorobenzaldehyde (1.0 eq.), malononitrile (1.05 eq.),
and toluene.

o Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

» Reaction: Heat the mixture to reflux. Water produced during the condensation will be
azeotropically removed and collected in the Dean-Stark trap, driving the reaction to
completion.

e Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is
consumed.

« |solation: Cool the reaction mixture to room temperature. The product often precipitates from
the toluene. If not, reduce the solvent volume under vacuum to induce crystallization.

 Purification: Collect the solid product by filtration, wash with cold hexanes, and recrystallize
from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

The reaction with primary amines yields Schiff bases (imines), a transformation of significant
importance in medicinal chemistry. Fluorobenzaldehydes are known to be used for creating a
variety of Schiff base compounds through condensation reactions, some of which exhibit
antimicrobial properties.[1][3]

Reactions on the Aromatic Ring

Due to the strong deactivating effect of the substituents, electrophilic aromatic substitution on
the 2,3-dichloro-5-fluorobenzaldehyde ring is highly disfavored. However, the electron-
deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr),
although this is less common than reactions at the aldehyde. The 3-chloro substituent may
direct incoming nucleophiles to position 4 or 6.[1]

Safety and Handling

As with many halogenated aromatic aldehydes, 2,3-dichloro-5-fluorobenzaldehyde requires
careful handling.
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e Primary Hazards: It is classified as an irritant. GHS hazard statements for analogous
compounds indicate it may cause skin irritation, serious eye irritation, and respiratory
irritation.[2] For the closely related 2,3-dichlorobenzaldehyde, hazards include causing
severe skin burns and eye damage.[8]

e Handling Precautions:

[¢]

Work in a well-ventilated fume hood.

[e]

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

[e]

Avoid inhalation of dust or vapors.

o

Avoid contact with skin and eyes.

Conclusion

2,3-Dichloro-5-fluorobenzaldehyde is a highly reactive and synthetically valuable building
block. Its reactivity is characterized by a strongly electrophilic aldehyde group, which readily
undergoes oxidation, reduction, and a host of nucleophilic addition and condensation reactions.
The electron-deficient aromatic ring, while generally inert to electrophilic attack, presents
opportunities for further functionalization via nucleophilic substitution. A thorough understanding
of this reactivity profile, grounded in the principles of electronic effects and reaction
mechanisms, enables chemists to strategically employ this compound in the synthesis of novel
and complex molecular architectures for pharmaceutical and other advanced applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

e 1. benchchem.com [benchchem.com]

e 2. 2,4-Dichloro-5-fluorobenzaldehyde | C7TH3CI2FO | CID 2774009 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 3. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/67970
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8268803/
https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/
https://chemistry.stackexchange.com/questions/21300/wittig-reaction-with-benzaldehyde
https://en.wikipedia.org/wiki/Knoevenagel_condensation
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
https://pure.knaw.nl/ws/portalfiles/portal/474105/knoevenagel.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.13%3A_The_Wittig_Reaction
https://www.benchchem.com/product/b1530084?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1530084
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-5-fluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-5-fluorobenzaldehyde
https://en.wikipedia.org/wiki/Fluorobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 4. masterorganicchemistry.com [masterorganicchemistry.com]
o 5. Wittig reaction - Wikipedia [en.wikipedia.org]

e 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

e 7. pure.tue.nl [pure.tue.nl]

e 8. 2,3-Dichlorobenzaldehyde | C7H4CI20 | CID 35745 - PubChem
[pubchem.ncbi.nim.nih.gov]

o To cite this document: BenchChem. [Introduction: A Versatile Halogenated Aromatic
Aldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1530084+#2-3-dichloro-5-fluorobenzaldehyde-
reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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